molecular formula C16H20BNO4S B1408100 (4-((4-Methylpiperidin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid CAS No. 1704121-04-9

(4-((4-Methylpiperidin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid

Cat. No.: B1408100
CAS No.: 1704121-04-9
M. Wt: 333.2 g/mol
InChI Key: JKKZHTWNWDESDA-UHFFFAOYSA-N
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Description

Chemical Identity and Classification

(4-((4-Methylpiperidin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid belongs to the organoboron family of compounds, specifically classified as an arylboronic acid derivative. The compound's systematic name reflects its complex architecture, consisting of a naphthalene core functionalized with both a boronic acid group and a sulfonyl-linked methylpiperidine substituent. Under the Chemical Abstracts Service registry system, this compound bears the identifier 1704121-04-9, while its molecular descriptor language number is catalogued as MFCD28805581. The compound's classification extends beyond simple organoboron chemistry, as it represents a multifunctional synthetic intermediate that bridges several distinct chemical domains.

The compound's structural classification places it within the broader category of heteroatom-substituted naphthalene derivatives, where the presence of boron, nitrogen, and sulfur atoms creates a unique electronic environment. This multi-heteroatom system contributes to the compound's distinctive reactivity profile and makes it particularly valuable as a synthetic building block in organic chemistry. The boronic acid functionality specifically categorizes this compound as a Lewis acid, capable of forming reversible covalent complexes with Lewis base donors, a property that fundamentally defines its chemical behavior and synthetic utility.

The systematic nomenclature of this compound reflects the International Union of Pure and Applied Chemistry guidelines for complex organic molecules, where each substituent and functional group is precisely defined in relation to the parent naphthalene structure. This naming convention ensures unambiguous identification across scientific literature and regulatory databases, facilitating consistent communication within the global chemical research community.

Property Value Reference
Chemical Abstracts Service Number 1704121-04-9
Molecular Descriptor Language Number MFCD28805581
Systematic Name This compound
Chemical Classification Arylboronic acid derivative
Functional Group Categories Boronic acid, sulfonamide, aromatic amine

Structural Features and Molecular Characteristics

The molecular architecture of this compound exhibits remarkable structural complexity through the integration of multiple distinct chemical domains within a single molecular framework. The compound's molecular formula C₁₆H₂₀BNO₄S reveals the presence of sixteen carbon atoms, twenty hydrogen atoms, one boron atom, one nitrogen atom, four oxygen atoms, and one sulfur atom, creating a substantial molecular entity with a calculated molecular weight of 333.21 grams per mole. This molecular composition reflects the sophisticated synthetic methodology required for its preparation and the careful balance of electronic and steric factors that govern its chemical behavior.

The naphthalene core serves as the central aromatic platform upon which the various functional groups are arranged. The boronic acid functionality is positioned at the 1-position of the naphthalene ring system, providing a reactive site for cross-coupling reactions while maintaining the aromatic stability of the polycyclic framework. The sulfonyl group attached at the 4-position of the naphthalene ring creates an electron-withdrawing environment that modulates the electronic properties of both the aromatic system and the boronic acid functionality.

The methylpiperidine substituent connected through the sulfonyl linker introduces additional structural complexity and potential sites for molecular recognition. The piperidine ring adopts a chair conformation that places the methyl substituent in an equatorial position, minimizing steric interactions and stabilizing the overall molecular geometry. The sulfonyl bridge connecting the piperidine nitrogen to the naphthalene core creates a rigid linkage that defines the spatial relationship between these two major structural components.

The Simplified Molecular Input Line Entry System representation of this compound, expressed as O=S(C1=C2C=CC=CC2=C(B(O)O)C=C1)(N3CCC(C)CC3)=O, provides a linear notation that captures the complete connectivity pattern of all atoms within the molecule. This notation system facilitates computational analysis and database searching while preserving the essential structural information necessary for chemical identification and synthetic planning.

Structural Parameter Value Description
Molecular Formula C₁₆H₂₀BNO₄S
Molecular Weight 333.21 g/mol
Aromatic Ring Systems 2 (naphthalene, piperidine)
Heteroatoms 6 (B, N, O×4, S)
Simplified Molecular Input Line Entry System O=S(C1=C2C=CC=CC2=C(B(O)O)C=C1)(N3CCC(C)CC3)=O
International Chemical Identifier Key JKKZHTWNWDESDA-UHFFFAOYSA-N

Historical Context in Boronic Acid Chemistry

The development of this compound as a synthetic reagent must be understood within the broader historical context of boronic acid chemistry, which traces its origins to the pioneering work of Edward Frankland in 1860. Frankland's initial synthesis of ethylboronic acid through a two-stage process involving diethylzinc and triethyl borate established the fundamental synthetic methodology for organoboron compounds, creating the foundation upon which modern boronic acid chemistry was built. This early work demonstrated the unique reactivity profile of boronic acids and their potential as synthetic intermediates, though the full scope of their applications would not be realized for more than a century.

The transformation of boronic acids from laboratory curiosities to essential synthetic tools occurred primarily through the development of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction first published in 1979 by Akira Suzuki. This breakthrough represented a paradigm shift in organic synthesis, providing chemists with a mild, efficient, and broadly applicable method for carbon-carbon bond formation. The recognition of Suzuki's contributions through the 2010 Nobel Prize in Chemistry, shared with Richard Heck and Ei-ichi Negishi, underscored the profound impact of these methodologies on modern synthetic chemistry.

The evolution of boronic acid applications expanded significantly during the period from 2010 to 2014, as documented in comprehensive reviews of the Suzuki-Miyaura reaction literature. This period witnessed the development of increasingly sophisticated boronic acid derivatives designed to address specific synthetic challenges, including improved stability, enhanced reactivity, and expanded functional group tolerance. The emergence of complex boronic acids such as this compound represents the culmination of this evolutionary process, where synthetic chemists have learned to integrate multiple functional groups within boronic acid structures to achieve specific reactivity profiles and selectivity patterns.

The historical development of naphthalene-based boronic acids specifically reflects the growing recognition of these compounds as versatile building blocks for complex molecular architectures. The combination of naphthalene's extended aromatic system with the unique reactivity of boronic acids creates synthetic intermediates capable of participating in sophisticated multi-step synthetic sequences. The incorporation of additional functional groups, such as the sulfonyl-linked methylpiperidine moiety found in this compound, represents a further refinement of this approach, enabling chemists to access increasingly complex molecular targets through strategic synthetic design.

Research Significance in Organic Chemistry

The research significance of this compound in contemporary organic chemistry stems from its unique combination of structural features that enable participation in a diverse range of synthetic transformations. The compound's primary utility lies in its function as a boronic acid reagent for cross-coupling reactions, particularly the Suzuki-Miyaura reaction, where it serves as an effective nucleophilic partner for the formation of carbon-carbon bonds. This reactivity profile makes it an essential tool for the construction of complex organic molecules, enabling the rapid assembly of sophisticated molecular architectures that would be difficult or impossible to access through alternative synthetic methods.

The compound's significance extends prominently into pharmaceutical research and development, where its ability to facilitate the synthesis of potential drug candidates has made it a valuable resource for medicinal chemists. The structural complexity of modern pharmaceutical compounds often requires the strategic application of cross-coupling reactions to achieve the necessary molecular complexity, and boronic acids such as this compound provide the reactive functionality needed to execute these transformations efficiently. The presence of multiple heteroatoms within the molecule also enables additional modes of molecular recognition and binding, potentially contributing to the biological activity of compounds derived from this synthetic intermediate.

In the field of materials science, this compound has found applications in the creation of advanced polymers and organic electronic materials. The extended aromatic system provided by the naphthalene core contributes to the electronic properties of materials derived from this compound, while the boronic acid functionality enables incorporation into polymer backbones through cross-coupling chemistry. This dual functionality makes the compound particularly valuable for the development of functional materials with tailored electronic and optical properties.

The stability and reactivity characteristics of this compound make it exceptionally valuable in catalysis and the production of fine chemicals. The balance between stability under storage conditions and reactivity under appropriate synthetic conditions enables its use in large-scale synthetic applications where reliability and reproducibility are paramount. The compound's well-defined reactivity profile also facilitates its use in automated synthetic platforms and high-throughput screening applications, where consistent performance is essential for meaningful results.

Research Application Significance Key Features
Cross-coupling reactions Primary synthetic utility Boronic acid reactivity, naphthalene core
Pharmaceutical synthesis Drug candidate preparation Multi-heteroatom structure, synthetic versatility
Materials science Polymer and electronic material synthesis Extended aromatic system, cross-coupling capability
Catalysis applications Fine chemical production Balanced stability and reactivity
High-throughput synthesis Automated synthetic platforms Consistent reactivity profile

Properties

IUPAC Name

[4-(4-methylpiperidin-1-yl)sulfonylnaphthalen-1-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BNO4S/c1-12-8-10-18(11-9-12)23(21,22)16-7-6-15(17(19)20)13-4-2-3-5-14(13)16/h2-7,12,19-20H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKZHTWNWDESDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C2=CC=CC=C12)S(=O)(=O)N3CCC(CC3)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4-Methylpiperidin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid typically involves multiple steps, starting with the preparation of the naphthalene and piperidine precursors. The sulfonyl group is introduced through sulfonation reactions, and the boronic acid moiety is added via borylation reactions. Common reagents used in these reactions include phenylsilane, which promotes the formation and reduction of imine, and iron complexes as catalysts .

Industrial Production Methods

Industrial production methods for this compound may involve bulk manufacturing processes that ensure high purity and yield. These methods often utilize advanced techniques such as continuous flow synthesis and automated reaction monitoring to optimize reaction conditions and minimize waste .

Chemical Reactions Analysis

Types of Reactions

(4-((4-Methylpiperidin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, hydrogen gas for reduction reactions, and oxidizing agents such as hydrogen peroxide for oxidation reactions. Typical reaction conditions involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from these reactions include various substituted naphthalene derivatives, which can be further functionalized for use in pharmaceuticals and other applications.

Scientific Research Applications

Chemistry

In chemistry, (4-((4-Methylpiperidin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in cross-coupling reactions, which are essential for constructing carbon-carbon bonds in organic synthesis .

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. The piperidine and naphthalene moieties are known to interact with various biological targets, making this compound a candidate for developing new therapeutic agents .

Medicine

In medicine, derivatives of this compound are explored for their potential as anticancer, antiviral, and antimicrobial agents. The unique combination of functional groups allows for diverse interactions with biological molecules, leading to potential therapeutic effects .

Industry

In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of high-value products .

Mechanism of Action

The mechanism of action of (4-((4-Methylpiperidin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. The piperidine and naphthalene moieties contribute to binding affinity and specificity by interacting with hydrophobic pockets and aromatic residues in the target proteins .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : (4-((4-Methylpiperidin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid
  • CAS No.: 1704121-04-9
  • Molecular Formula: C₁₆H₂₀BNO₄S
  • Molecular Weight : 333.21 g/mol
  • Appearance : Typically supplied as a solution (25 µL, 10 mM) for research use .

Physicochemical Properties :

  • Solubility : Solubility varies by solvent; preparation of stock solutions may require heating (37°C) and sonication .
  • Storage : Stable at -80°C for 6 months or -20°C for 1 month .

Applications :
Primarily used in Suzuki-Miyaura cross-coupling reactions for synthesizing complex organic molecules, particularly in pharmaceutical and materials science research. Its naphthalene core enhances π-π stacking interactions, making it valuable for constructing conjugated systems .

Structural and Functional Analogues :

The compound belongs to a class of sulfonamide-containing boronic acids. Below is a comparative analysis with key analogues:

Compound Molecular Formula Molecular Weight Key Features Applications
This compound C₁₆H₂₀BNO₄S 333.21 Naphthalene core, sulfonyl-piperidine substituent Suzuki couplings, materials science
(4,5-Difluoro-2-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid C₁₂H₁₆BF₂NO₄S 319.13 Fluorine substituents, phenyl core Enhanced electronic effects for medicinal chemistry
4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid C₁₂H₁₈BN₃O₄S 319.16 Piperazine ring (ethyl-substituted), phenyl core Improved solubility; potential in kinase inhibitors
4-(4-Methylpiperidin-1-ylsulfonyl)phenylboronic acid C₁₂H₁₆BNO₄S ~289.2* Phenyl core (no naphthalene) Reduced steric bulk for faster reaction kinetics
(2-Fluoro-4-methyl-5-((4-methylpiperidin-1-yl)sulfonyl)phenyl)boronic acid C₁₃H₁₈BFNO₄S ~317.15* Fluorine and methyl groups on phenyl ring Tunable lipophilicity for drug design

*Estimated based on molecular formula.

Key Differences :

Core Structure :

  • The naphthalene core in the target compound increases aromatic surface area, enhancing π-π interactions in supramolecular assemblies compared to phenyl -based analogues .
  • Fluorinated derivatives (e.g., ) exhibit stronger electron-withdrawing effects, altering boronic acid reactivity in cross-couplings .

Synthetic Yields :

  • Bulkier amines (e.g., naphthalene-containing) often result in lower yields (e.g., 45–58% for naphthalene derivatives ) compared to phenyl analogues (e.g., 60–75% yields reported for simpler boronic acids ).

Diastereoselectivity :

  • Chiral boronic acids with naphthalene scaffolds show modest diastereoselectivity (1.49:1 to 3.00:1 dr) in Suzuki couplings due to steric hindrance and rotational flexibility during reactions .

Solubility and Stability :

  • Piperazine-containing derivatives (e.g., ) demonstrate improved aqueous solubility due to the polar amine group, whereas the target compound requires organic solvents (e.g., THF) for dissolution .

Biological Activity :

  • Boronic acids with sulfonamide-piperidine moieties (e.g., ) are explored as protease inhibitors, while fluorinated variants (e.g., ) show promise in antifungal and anticancer applications .

Reactivity in Cross-Couplings :
  • The target compound’s sulfonyl group is less reactive in desulfonative Suzuki-Miyaura couplings compared to sulfonyl fluorides, which undergo efficient coupling under base-free conditions .
  • Naphthalene derivatives require higher temperatures (85°C) for dual Suzuki couplings, whereas phenyl analogues react efficiently at 60–70°C .

Biological Activity

(4-((4-Methylpiperidin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a naphthalene moiety and a piperidine ring, contributing to its interaction with various biological targets.

The chemical formula for this compound is C12H16BNO4SC_{12}H_{16}BNO_4S, with a molecular weight of approximately 284.33 g/mol. The compound's structure can be depicted as follows:

PropertyValue
Molecular FormulaC12H16BNO4S
Molecular Weight284.33 g/mol
LogP3.557
PSA (Polar Surface Area)91.58 Ų

Boronic acids, including this compound, are known to interact with serine proteases and other enzymes through reversible covalent bonding. This interaction often leads to the inhibition of enzymatic activity, which can be leveraged in therapeutic applications, particularly in oncology and metabolic disorders.

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, boronic acid derivatives have been shown to inhibit the activity of proteasomes, leading to the accumulation of pro-apoptotic factors within cancer cells. This mechanism is crucial for inducing apoptosis in various cancer cell lines.

Inhibition of Dipeptidyl Peptidase IV (DPP-IV)

Research has demonstrated that boronic acids can act as inhibitors of DPP-IV, an enzyme involved in glucose metabolism and implicated in type 2 diabetes management. The structure-activity relationship studies suggest that modifications on the boronic acid framework can enhance inhibitory potency against DPP-IV, making these compounds valuable for developing antidiabetic agents .

Case Studies

  • Dipeptidyl Peptidase IV Inhibition : A study synthesized various boronic acid derivatives and evaluated their ability to inhibit DPP-IV. Results indicated that specific structural modifications significantly increased inhibitory activity, suggesting a promising pathway for developing new antidiabetic therapies .
  • Proteasome Inhibition : Another investigation focused on the anticancer effects of boronic acids, revealing that these compounds could effectively inhibit the proteasome in multiple cancer cell lines, leading to enhanced apoptosis and reduced cell proliferation .

Q & A

Basic: What are the primary methods for structural characterization of (4-((4-Methylpiperidin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid, and how are crystallographic discrepancies addressed?

Answer:
The compound’s structure is typically resolved via single-crystal X-ray diffraction (SCXRD) . Data collection and refinement use software like SHELXT for structure solution and SHELXL for refinement . For polymorphic forms (common in arylboronic acids), compare unit cell parameters and hydrogen-bonding networks. Discrepancies in crystallographic data (e.g., bond angles or packing motifs) require re-examination of data collection conditions (temperature, radiation source) and validation using tools like PLATON or OLEX2 . For example, polymorphs of (naphthalen-1-yl)boronic acid were differentiated by analyzing hydrogen-bonding patterns (C–H···O vs. O–H···O interactions) .

Basic: What synthetic routes are commonly employed for preparing this compound, and how is purity validated?

Answer:
Synthesis often involves Suzuki-Miyaura coupling or sulfonylation of pre-functionalized naphthalene derivatives. For example:

Sulfonylation : React 4-methylpiperidine with naphthalene-1-sulfonyl chloride, followed by boronation.

Boronation : Use Miyaura borylation (Pd-catalyzed reaction with bis(pinacolato)diboron).

Purity is validated via:

  • HPLC (reverse-phase C18 column, acetonitrile/water gradient).
  • NMR (¹¹B NMR for boron environment; ¹H/¹³C for skeletal confirmation).
  • Mass spectrometry (HRMS-ESI for molecular ion verification) .

Advanced: How can Suzuki-Miyaura cross-coupling reactions involving sterically hindered boronic acids like this compound be optimized?

Answer:
Steric hindrance from the 4-methylpiperidinyl sulfonyl group necessitates:

  • Catalyst selection : Use dppfNi(II) or Pd(PPh₃)₄ for bulky substrates. Nickel catalysts tolerate ortho-substitution better .
  • Solvent/base optimization : Toluene or THF with K₃PO₄ enhances solubility and reactivity .
  • Temperature control : Elevated temperatures (60–80°C) improve oxidative addition rates but may require inert atmosphere to prevent protodeboronation .
  • Boronic acid pre-activation : Employ trifluoroborate salts to stabilize the boronic acid .

Advanced: What computational tools predict the hydrogen-bonding behavior and stability of this compound in solution?

Answer:

  • CrystalExplorer : Models Hirshfeld surfaces to visualize intermolecular interactions (e.g., O–H···O vs. C–H···π) .
  • DFT calculations (Gaussian/B3LYP) : Optimize geometry and calculate electrostatic potential maps to predict hydrogen-bond donor/acceptor sites .
  • Molecular dynamics (MD) simulations : Assess solvation effects (e.g., in DMSO or water) using GROMACS .

For example, polymorph stability in (naphthalen-1-yl)boronic acid was linked to hydrogen-bond strength (ΔG calculations) .

Advanced: How should researchers address contradictory catalytic outcomes in reactions involving this boronic acid?

Answer:
Contradictions (e.g., yield variability, side reactions) arise from:

  • Substrate hydration : Boronic acids can form anhydrous or hydrated forms; use Karl Fischer titration to monitor moisture .
  • Metal coordination : Competing coordination of the sulfonyl group to Pd/Ni may deactivate catalysts. Mitigate by adding ligands (e.g., SPhos) .
  • Steric/electronic effects : Perform Hammett analysis to correlate substituent effects with reaction rates. For example, electron-withdrawing groups on coupling partners may slow transmetallation .

Advanced: What strategies validate the mechanistic pathway of desulfonative coupling reactions involving this compound?

Answer:

  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .
  • In situ NMR/MS monitoring : Track intermediates (e.g., boronate esters or Pd complexes) .
  • DFT-based transition state modeling : Identify energy barriers for oxidative addition or transmetallation steps .

For example, desulfonative coupling with aryl sulfonyl fluorides showed electron-deficient boronic acids required higher activation energies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-((4-Methylpiperidin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid
Reactant of Route 2
(4-((4-Methylpiperidin-1-yl)sulfonyl)naphthalen-1-yl)boronic acid

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